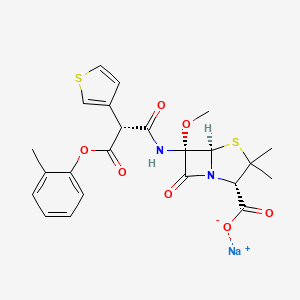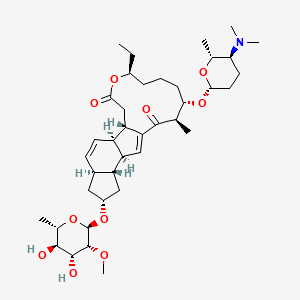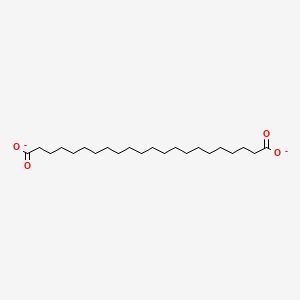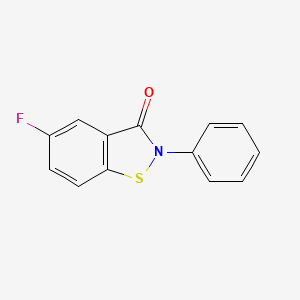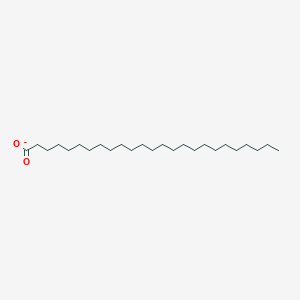
Pentacosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacosanoate is a straight-chain saturated fatty acid anion that is the conjugate base of pentacosanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a very long-chain fatty acid anion and a straight-chain saturated fatty acid anion. It is a conjugate base of a pentacosanoic acid.
Applications De Recherche Scientifique
Biodegradation Enhancement
Pentacosanoate, notably pentachlorophenol, has been studied for its application in enhancing biodegradation in unsaturated soil. Utilizing electrokinetics, specifically reversed electric currents, can promote biodegradation by improving the interaction between bacteria and contaminants. This method has shown to increase soil enzyme activity and rapid contaminant mineralization, indicating its potential for improving bioremediation processes in contaminated soils (Harbottle et al., 2009).
Sensor Development
In another study, pentacosa-10,12-diynylamine, a related compound, was utilized for creating solvent colorimetric paper-based sensors. The unique property of polydiacetylenes, which includes these compounds, enables the development of sensors that respond colorimetrically to external stimuli. Such sensors have potential applications in detecting various types of organic solvents, highlighting the versatility of pentacosanoate derivatives in sensor technology (Pumtang et al., 2011).
Anticancer Potential
A study focusing on 1-pentacosanol isolated from Cayratia trifolia (L.) indicated its potential as a target for prostate cancer. Through an in-silico approach, the study revealed that 1-pentacosanol might act as an inhibitor against prostate cancer targets, suggesting its therapeutic potential in cancer treatment. The molecular docking results demonstrated favorable interactions with specific prostate cancer targets, underscoring the biomedical relevance of pentacosanoate derivatives (Sowmya et al., 2021).
Propriétés
Nom du produit |
Pentacosanoate |
|---|---|
Formule moléculaire |
C25H49O2- |
Poids moléculaire |
381.7 g/mol |
Nom IUPAC |
pentacosanoate |
InChI |
InChI=1S/C25H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-24H2,1H3,(H,26,27)/p-1 |
Clé InChI |
MWMPEAHGUXCSMY-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-(Hydroxymethyl)-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B1260826.png)
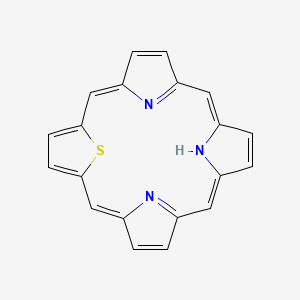
![(3R,5R)-7-[(1S,2S,6S,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1260828.png)
![4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B1260831.png)
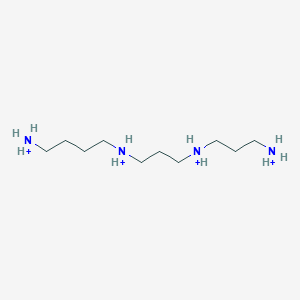
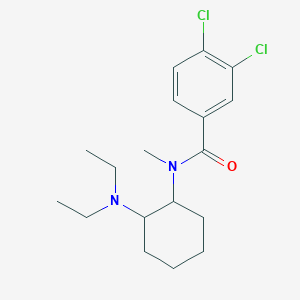
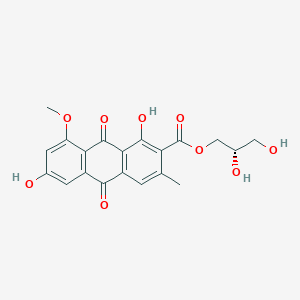
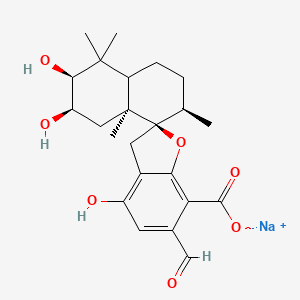
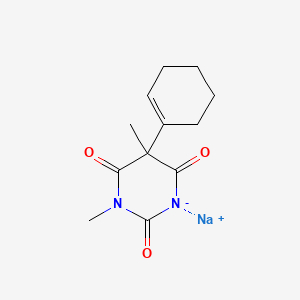
![Sodium 3-[{3-amino-4-[(e)-(5-bromopyridin-2-yl)diazenyl]phenyl}(propyl)amino]propane-1-sulfonate](/img/structure/B1260839.png)
